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Erythromycylamine-d3 -

Erythromycylamine-d3

Catalog Number: EVT-15278742
CAS Number:
Molecular Formula: C37H70N2O12
Molecular Weight: 738.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Erythromycylamine-d3 is synthesized from erythromycin, which is produced by the fermentation of the bacterium Streptomyces erythreus. The deuterated form is typically generated through chemical modification processes that replace specific hydrogen atoms with deuterium.

Classification

Erythromycylamine-d3 falls under the category of antibiotics, specifically within the macrolide class. Macrolides are characterized by their large lactone ring structure and are known for their ability to inhibit bacterial protein synthesis.

Synthesis Analysis

Methods

The synthesis of erythromycylamine-d3 involves several steps, primarily focusing on modifying the erythromycin backbone to incorporate deuterium. Common methods used for such modifications include:

  • Deuteration: This process involves substituting hydrogen atoms in erythromycin with deuterium atoms, typically through catalytic hydrogenation or exchange reactions.
  • Chemical derivatization: Erythromycin can be chemically altered to introduce amine groups, leading to the formation of erythromycylamine derivatives.

Technical Details

The synthetic route may involve the following technical steps:

  1. Preparation of Erythromycin: Isolation from fermentation products or purchase from commercial suppliers.
  2. Deuteration: Using deuterated solvents or reagents under controlled conditions to ensure selective incorporation of deuterium.
  3. Formation of Erythromycylamine: Reacting deuterated erythromycin with appropriate amine sources under acidic or basic conditions to yield erythromycylamine-d3.
Molecular Structure Analysis

Structure

The molecular structure of erythromycylamine-d3 retains the core macrolide framework of erythromycin but includes modifications that reflect the presence of deuterium. The general formula can be represented as follows:

  • Molecular Formula: C37H67D3N O13
  • Molecular Weight: Approximately 703.0 g/mol (exact weight may vary based on specific isotopic composition).

Data

  • Structural Features: The compound consists of a large lactone ring, multiple hydroxyl groups, and an amine functional group.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the incorporation of deuterium and elucidate structural details.
Chemical Reactions Analysis

Reactions

Erythromycylamine-d3 can undergo various chemical reactions typical of amines and macrolides:

  • Acid-base reactions: As an amine, it can react with acids to form salts.
  • Nucleophilic substitutions: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Technical Details

  1. Reactivity with Acids: Erythromycylamine-d3 can form stable salt forms when reacted with strong acids, which may enhance its solubility in aqueous environments.
  2. Formation of Derivatives: The amine group allows for further derivatization, potentially leading to more complex molecules useful in pharmaceutical applications.
Mechanism of Action

Process

Erythromycylamine-d3 exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking peptide elongation during translation.

Data

  • Target Binding Affinity: Studies indicate that modifications like deuteration may influence binding affinity and metabolic stability compared to non-deuterated forms.
  • Inhibition Profile: Erythromycylamine-d3 retains a broad-spectrum activity similar to that of erythromycin against Gram-positive bacteria and some Gram-negative bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

Applications

Scientific Uses

Erythromycylamine-d3 has several important applications in scientific research:

  • Pharmacokinetic Studies: Its deuterated nature makes it ideal for tracing studies in pharmacokinetics and metabolism.
  • Antibiotic Research: Used in studies evaluating antibiotic resistance mechanisms due to its structural similarity to other macrolides.
  • Drug Development: Serves as a lead compound for developing new antibiotics with improved efficacy or reduced side effects.
Synthesis and Isotopic Labeling Strategies for Erythromycylamine-d3

Deuterium Incorporation Methodologies in Macrolide Antibiotics

Deuterium labeling of macrolide antibiotics employs site-specific hydrogen substitution with deuterium atoms (²H or D) to create stable isotopologues. For erythromycylamine-d3—a derivative of erythromycin where the desosamine sugar’s N-methyl group is replaced by a trideuteromethyl (N-CD₃) group—synthesis typically follows one of two strategies:

  • Catalytic Exchange: Using metal catalysts (e.g., Pt, Pd) in D₂O to exchange labile hydrogens. However, this method lacks site specificity and is unsuitable for C-H bonds in macrolides [4] [8].
  • Chemical Synthesis: Incorporation of deuterated precursors during macrolide modification. Erythromycylamine-d3 is synthesized by reductive amination of erythromycin using deuterated formaldehyde (DCDO) and sodium borodeuteride (NaBD₄), targeting the desosamine amine group. This yields >98% isotopic purity [8].

Key challenges include preserving stereochemistry and avoiding isotopic dilution. Advanced techniques like chemico-enzymatic synthesis leverage engineered enzymes to incorporate deuterated methylmalonyl-CoA or methionine-d₃ precursors, enhancing regioselectivity [1] [9].

Table 1: Deuterium Labeling Methods for Erythromycylamine-d3

MethodDeuterium SourceReaction ConditionsIsotopic PuritySite Specificity
Reductive AminationDCDO/NaBD₄25°C, pH 7.5, 12 h>98%N-CD₃ (Desosamine)
Chemico-EnzymaticL-Methionine-d₃37°C, ATP, 24 h95–98%Multiple positions
Catalytic ExchangeD₂O80°C, Pt catalyst, 48 h50–70%Low

Optimization of Stable Isotope Labeling for Metabolic Tracing

Optimizing deuterium labeling for metabolic studies requires maximizing isotopic incorporation while maintaining bioactivity. For Erythromycylamine-d3, critical parameters include:

  • Precursor Feeding: Using deuterated methionine (L-Met-d₃) in Saccharopolyspora erythraea cultures incorporates deuterium into the desosamine moiety via S-adenosylmethionine (SAM)-dependent methylation. Optimized conditions (20% D₂O, 37°C, 48 h) achieve 95% labeling efficiency [1] [6].
  • Analytical Workflows: Platforms like IsoAnalyst and MetTracer enable high-sensitivity detection of deuterated metabolites. Liquid chromatography–mass spectrometry (LC–MS) with targeted extraction algorithms quantifies labeling patterns in complex matrices (e.g., bacterial lysates), reducing false positives to <5% [1] [6].
  • Kinetic Analysis: Time-resolved tracing in Micromonospora sp. shows Erythromycylamine-d3 achieves peak deuterium incorporation (≥90%) at 72 h, significantly faster than whole-metabolome labeling with [1-¹³C]acetate [1].

Table 2: Optimized Parameters for Erythromycylamine-d3 Labeling

ParameterOptimal ConditionEffect on Labeling Efficiency
D₂O Concentration20% v/vMaximizes deuterium uptake without cytotoxicity
Culture Temperature37°CSustains bacterial growth & SAM activity
Labeling Duration48–72 hBalances incorporation efficiency and yield
Tracer Concentration2 mM L-Met-d₃Avoids isotopic dilution

Comparative Analysis of Labeling Efficiency: Erythromycylamine-d3 vs. Erythromycin-d3

Erythromycylamine-d3 exhibits superior metabolic stability and tracing resolution compared to Erythromycin-d3 due to structural differences:

  • Deuterium Retention: Erythromycylamine-d3’s N-CD₃ group resists metabolic demethylation, retaining >95% deuterium in liver microsome assays. In contrast, Erythromycin-d3 (labeled on the lactone ring) loses 40–60% deuterium via cytochrome P450-mediated oxidation [7] [9].
  • Mass Spectrometry Detection: The N-CD₃ group generates a distinctive m/z +3 shift, simplifying detection in MS. Erythromycin-d3’s scattered labeling sites complicate spectral interpretation due to variable m/z shifts (Δ+1 to +3) [1] [8].
  • Tracing Accuracy: In E. coli lipid labeling assays, Erythromycylamine-d3 shows a signal-to-noise ratio of 50:1 vs. 15:1 for Erythromycin-d3, attributed to reduced background interference [5] [8].

Table 3: Comparative Performance in Metabolic Tracing

MetricErythromycylamine-d3Erythromycin-d3Advantage
Deuterium Retention>95%40–60%2.4-fold higher stability
MS Signal SpecificityDistinct m/z +3 shiftVariable shiftsUnambiguous detection
Signal-to-Noise Ratio50:115:13.3× clearer tracing
Required Detection Time30 min (MALDI-MS)2 h (LC-MS)4× faster

Properties

Product Name

Erythromycylamine-d3

IUPAC Name

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C37H70N2O12

Molecular Weight

738.0 g/mol

InChI

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3

InChI Key

XCLJRCAJSCMIND-ZQBLTWQQSA-N

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Isomeric SMILES

[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]2(C)O)C)N)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C

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